Carazostatin

Übersicht

Beschreibung

Carazostatin is a naturally occurring carbazole alkaloid known for its potent antioxidant properties. It exhibits strong inhibitory activity against free-radical induced lipid peroxidation in liposomal membranes . This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oxidative stress-related diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carazostatin can be synthesized through various methods. One approach involves the acid-catalyzed intramolecular benzannulation of indoles. This method employs indole-appended Z-enoate propargylic alcohols, which undergo 5-exo-dig cyclization followed by 1,2-migration to yield carbazole-butenoates. These intermediates are then converted to this compound . Another method involves the use of boron tribromide as a reagent .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthetic processes. These processes often require high reaction temperatures and stoichiometric metal reagents, resulting in overall low yields and atom-uneconomic transformations .

Analyse Chemischer Reaktionen

Types of Reactions: Carazostatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized more easily than butylated hydroxytoluene (BHT), a common antioxidant.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly with electron-rich anilines.

Common Reagents and Conditions:

Oxidation: Reagents such as ethyl trimethylsilylpropynoate are used in the oxidation of this compound.

Substitution: Reactions often involve the use of palladium-catalyzed Buchwald-Hartwig amination of anilines and aryl halides.

Major Products:

Oxidation: The major products include various oxidized derivatives of this compound.

Substitution: The products are typically functionalized carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

Carazostatin has a wide range of scientific research applications:

Wirkmechanismus

Carazostatin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation in liposomal membranes. The molecular targets and pathways involved include the inhibition of oxidative stress pathways and the stabilization of cellular membranes .

Vergleich Mit ähnlichen Verbindungen

Carazostatin is unique among carbazole alkaloids due to its potent antioxidant properties. Similar compounds include:

Carbazomadurin A and B: These compounds exhibit higher antioxidant activities than this compound due to the presence of additional hydroxyl groups.

Carquinostatin A: Another carbazole derivative with antioxidant properties, but with different structural features.

Neothis compound A, B, and C: These compounds are also free radical scavengers but differ in their side chain structures and specific activities.

This compound stands out due to its specific inhibitory activity against free-radical induced lipid peroxidation, making it a valuable compound in the study of oxidative stress and related therapeutic applications.

Biologische Aktivität

Carazostatin is a carbazole derivative that has garnered attention due to its diverse biological activities, particularly its potential in cancer treatment and antioxidant properties. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

Overview of this compound

This compound is characterized by its unique carbazole skeleton, which is known for exhibiting a range of pharmacological effects including anticancer, antioxidant, and anti-inflammatory activities. The compound has been synthesized and evaluated for its biological efficacy against various cell lines.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant activity , effectively scavenging free radicals and reducing lipid peroxidation. A study reported that this compound demonstrated significant inhibition of free radical-induced lipid peroxidation, with an IC50 value indicating its potency in this regard .

Table 1: Antioxidant Activity of this compound

Anticancer Activity

This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated that it possesses significant antiproliferative effects against HepG2 (liver cancer), HeLa (cervical cancer), and MCF7 (breast cancer) cell lines.

Table 2: Anticancer Activity of this compound

The mechanism behind the biological activity of this compound involves its ability to interact with cellular targets that are crucial for cancer cell survival and proliferation. Molecular docking studies suggest that this compound may bind to specific proteins involved in cell cycle regulation and apoptosis, enhancing its anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental models:

- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress, suggesting its potential use in neurodegenerative diseases .

- Antifibrotic Properties : In addition to its anticancer and antioxidant activities, this compound has been noted for its antifibrotic effects, with significant reductions in cellular viability observed in fibrotic models .

Eigenschaften

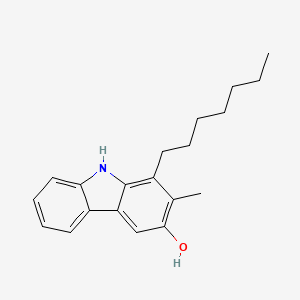

IUPAC Name |

1-heptyl-2-methyl-9H-carbazol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c1-3-4-5-6-7-10-15-14(2)19(22)13-17-16-11-8-9-12-18(16)21-20(15)17/h8-9,11-13,21-22H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLBIVFEKWBVKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=C2C(=CC(=C1C)O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155094 | |

| Record name | Carazostatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126168-32-9 | |

| Record name | Carazostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126168329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carazostatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.